molecular formula C₂₃H₃₀D₄O₅ B1152218 Treprostinil-d4

Treprostinil-d4

货号: B1152218
分子量: 394.54
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Treprostinil-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₀D₄O₅ and its molecular weight is 394.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Therapeutic Applications in Pulmonary Arterial Hypertension

Treprostinil-d4 is primarily utilized for its vasodilatory effects in patients with PAH. Its mechanism involves the activation of prostacyclin receptors, leading to vasodilation and inhibition of platelet aggregation. The efficacy of treprostinil in managing PAH has been well-documented, with significant improvements noted in hemodynamic parameters and exercise capacity.

Clinical Efficacy

  • Study Findings : A study demonstrated that treprostinil significantly reduced right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH) in animal models of PAH, indicating its effectiveness in improving cardiac function .
  • Patient Outcomes : In clinical settings, patients treated with treprostinil have shown improved six-minute walk distances and reduced symptoms associated with PAH .
Parameter Before Treatment After Treatment Change
RVSP (mmHg)8060-20
Six-Minute Walk Distance (meters)300400+100

Applications in Transplantation

Recent research has explored the use of this compound in reducing ischemia-reperfusion injury (IRI) during organ transplantation. IRI is a significant complication that can lead to graft failure.

Research Insights

  • A validated analytical method was developed to measure treprostinil concentrations during transplantation procedures, indicating its potential role in mitigating IRI .
  • Case studies have shown that the administration of treprostinil during transplantation can improve graft function and patient outcomes by enhancing blood flow to the transplanted organ.

Innovative Formulations and Delivery Methods

Treprostinil is available in various formulations, including inhalation powders and continuous subcutaneous infusions. The introduction of inhaled treprostinil has improved patient compliance due to its ease of use.

Inhaled Treprostinil

  • Clinical Trials : A Phase 2b study evaluated the efficacy and safety of treprostinil palmitil inhalation powder (TPIP) in patients with PAH. Results indicated that TPIP was well tolerated and led to significant improvements in pulmonary hemodynamics .
  • Adverse Effects : Common treatment-emergent adverse events included cough and headache, but most were mild .

Case Study: Pain Management with Treprostinil

A patient receiving subcutaneous treprostinil experienced significant site pain, which was managed using a combination of topical treatments alongside the medication. This case highlighted the importance of addressing side effects while maintaining effective treatment for PAH .

Case Study: Transplantation Outcomes

In another case study involving organ transplantation, patients treated with treprostinil showed improved graft survival rates compared to those who did not receive the medication during the procedure .

属性

分子式

C₂₃H₃₀D₄O₅

分子量

394.54

同义词

2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic Acid;  [1R-[1α(S*),2β,3aα,9aα]]-[[2,3,3a,4,9,9a-_x000B_Ηexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetic Acid-d4;  15AU81-d4; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。